1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea
Description
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(4-methylpiperazin-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-18-7-9-20(10-8-18)17-15(21)16-13-11-19(2)14-6-4-3-5-12(13)14/h3-6,11H,7-10H2,1-2H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSTVNBLOMAVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Mediated Coupling (Primary Route)
This method adapts protocols from pyrazolo[1,5-a]pyrimidine urea syntheses and aryl urea preparations.
Procedure:
- Synthesis of 4-methylpiperazine-1-carbonyl isocyanate :
- Coupling with 1-methyl-1H-indol-3-amine :
Yield : 68–72% (based on analogous urea syntheses).
Key Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, urea NH), 7.95 (d, J = 8.0 Hz, 1H, indole C4-H), 7.32 (t, J = 7.6 Hz, 1H), 6.98 (s, 1H, indole C2-H), 3.85 (s, 3H, N-CH3), 3.12–3.25 (m, 4H, piperazine CH2), 2.45–2.60 (m, 4H, piperazine CH2), 2.30 (s, 3H, piperazine N-CH3).
- HPLC Purity : ≥98% (Agilent C8 column, 0.1% formic acid/acetonitrile gradient).
Carbamate Intermediate Route (Alternative Pathway)
For substrates sensitive to isocyanates, a carbamate intermediate can be employed:
Procedure:
- Formation of 4-methylpiperazine-1-carboxylic acid benzotriazolyl ester :
- React 4-methylpiperazine with benzotriazole-1-carboxylic acid (BtCO2H) in the presence of N,N'-dicyclohexylcarbodiimide (DCC).
- Coupling with 1-methyl-1H-indol-3-amine :
- Stir the carbamate (1 equiv) with 1-methyl-1H-indol-3-amine (1.1 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours.
- Workup : Filter to remove dicyclohexylurea, concentrate, and recrystallize from ethanol.
Reaction Optimization and Catalytic Enhancements
Acid-Catalyzed Cyclization
Dilute hydrochloric or sulfuric acid (0.1 M) accelerates urea formation by protonating the isocyanate, enhancing electrophilicity. For example, in analogous pyrazolo[1,5-a]pyrimidine systems, 10% H2SO4 improved yields by 15%.
Solvent Effects
Polar aprotic solvents (e.g., DCM, THF) favor isocyanate stability, while protic solvents (e.g., ethanol) may hydrolyze intermediates.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity.
Case Studies
- HeLa Cell Line : In a study, derivatives of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea were synthesized and tested against HeLa cells. One derivative exhibited an IC50 value of 0.52 µM, indicating potent antiproliferative activity .
- MCF-7 Cell Line : Another derivative showed an IC50 value of 0.34 µM against MCF-7 breast cancer cells, suggesting its potential for treating breast cancer .
- HT-29 Cell Line : The same study reported an IC50 of 0.86 µM against HT-29 colon cancer cells, further supporting the compound's broad-spectrum anticancer activity .
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:
Neuropharmacological Effects
Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The presence of the piperazine moiety is hypothesized to enhance blood-brain barrier penetration, making it a candidate for central nervous system disorders .
Antimicrobial Properties
Some studies have suggested that compounds related to this compound exhibit antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole core.
- Introduction of the piperazine ring.
- Urea formation through reaction with isocyanates.
These synthetic pathways allow for the exploration of various derivatives that may enhance biological activity or reduce toxicity .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea
- 1-(1-methyl-1H-indol-3-yl)-3-(4-ethylpiperazin-1-yl)urea
- 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)urea
Uniqueness
1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea is unique due to its specific combination of an indole ring, a piperazine ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea is a synthetic derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula
- C : 15
- H : 22
- N : 4
- O : 1
Structural Features
The compound features an indole moiety linked to a piperazine ring through a urea functional group, which is critical for its biological activity. The presence of the methyl group on the indole and the piperazine enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Anticancer Activity
Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. A study evaluated several indole-based compounds for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Among the tested compounds, one demonstrated potent activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis and inhibits tubulin polymerization |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase | |
| HT-29 | 0.86 | Similar mechanism as colchicine |
This suggests that This compound may have similar mechanisms, warranting further investigation into its potential as an anticancer agent .
The primary mechanism through which this compound exerts its effects appears to be through the inhibition of tubulin polymerization. By disrupting microtubule dynamics, it can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is consistent with other known indole derivatives that target tubulin .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to This compound can significantly inhibit the growth of various tumor cell lines. For instance, a series of synthesized compounds were evaluated for their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. The most effective derivatives showed IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential studies could include:
- In vivo efficacy: Evaluating the anticancer effects in animal models.
- Mechanistic studies: Understanding the precise molecular interactions involved.
- Toxicology assessments: Determining safety profiles for future clinical applications.
Q & A
Q. What are the optimal synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea, and what key reagents are required?
The synthesis typically involves multi-step reactions starting with the preparation of the indole and piperazine intermediates. A common approach includes:
- Step 1 : Coupling 1-methyl-1H-indole-3-amine with an isocyanate derivative (e.g., 4-methylpiperazin-1-yl isocyanate) under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF).
- Step 2 : Purification via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures.
Key reagents include triethylamine (as a base catalyst) and coupling agents like carbodiimides (e.g., DCC or EDC) to facilitate urea bond formation. Reaction temperatures between 0–25°C are critical to minimize side reactions .
Q. How is the compound characterized to confirm its structural integrity and purity?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the indole, piperazine, and urea moieties.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 342.2).
- X-ray Crystallography : For definitive spatial arrangement analysis, if single crystals are obtainable.
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Initial screens include:
- Enzyme Inhibition Assays : Target kinases (e.g., PI3Kα) using fluorescence-based ATP competition assays.
- Cytotoxicity Testing : Against cancer cell lines (e.g., HL-60, K562) via MTT or caspase-3 activation assays.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its biological efficacy?
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 1-Methylindole | Enhances lipophilicity and membrane permeability; critical for CNS-targeting agents. | |
| 4-Methylpiperazine | Improves solubility and modulates selectivity for kinase targets (e.g., PI3Kα). | |
| Urea Linkage | Facilitates hydrogen bonding with catalytic lysine residues in kinases. |
Q. What computational methods are used to predict binding modes and optimize interactions with biological targets?
- Molecular Docking : AutoDock Vina or Glide to model interactions with PI3Kα’s ATP-binding pocket. Key residues: Lys802, Val851.
- Molecular Dynamics (MD) : 20–100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Free Energy Perturbation (FEP) : To quantify the effect of substituent modifications (e.g., methyl vs. trifluoromethyl groups) .
Q. How can crystallographic data resolve contradictions in proposed mechanisms of action?
Single-crystal X-ray diffraction of the compound bound to its target (e.g., PI3Kα) provides:
- Direct Visualization : Of hydrogen bonds between the urea group and catalytic residues.
- Electrostatic Potential Maps : To identify π-π stacking interactions between the indole ring and hydrophobic pockets.
Discrepancies in solution-phase vs. solid-state interactions can be addressed by comparing crystallographic data with NMR titration results .
Q. What strategies mitigate challenges in solubility and bioavailability during preclinical development?
- Salt Formation : Hydrochloride salts to enhance aqueous solubility.
- Prodrug Design : Esterification of the urea group for improved absorption.
- Nanoparticle Formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation to sustain release .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
